8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol

Melatonin receptor pharmacology Negative control compound GPCR cAMP assay

8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 176700-66-6) is a bicyclic tetrahydronaphthalene (tetralin) derivative bearing a 4-methylpiperazine substituent at the 8-position and a free phenolic hydroxyl group at the 2-position. It belongs to the tetrahydronaphthylpiperazine class of serotonin receptor modulators, originally disclosed as a key synthetic intermediate and subsequently qualified as a highly characterized, validated inactive control for human melatonin MT1/MT2 receptor pharmacology.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 176700-66-6
Cat. No. B13959291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
CAS176700-66-6
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCCC3=C2C=C(C=C3)O
InChIInChI=1S/C15H22N2O/c1-16-7-9-17(10-8-16)15-4-2-3-12-5-6-13(18)11-14(12)15/h5-6,11,15,18H,2-4,7-10H2,1H3
InChIKeyVJDPDWMXGFSDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol: Key Research Compound for Serotonergic and Melatonergic Probe Development


8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol (CAS 176700-66-6) is a bicyclic tetrahydronaphthalene (tetralin) derivative bearing a 4-methylpiperazine substituent at the 8-position and a free phenolic hydroxyl group at the 2-position. It belongs to the tetrahydronaphthylpiperazine class of serotonin receptor modulators, originally disclosed as a key synthetic intermediate [1] and subsequently qualified as a highly characterized, validated inactive control for human melatonin MT1/MT2 receptor pharmacology . Its defined chemical identity, high purity, and unique dual-functional role as both a versatile synthetic building block and a receptor-inert reference standard make it a strategically valuable compound for CNS drug discovery programs requiring precisely annotated chemical probes or intermediates.

Assay Use Reported inactive control for human melatonin MT1/MT2 functional assays
Synthesis Key intermediate for 5-HT1B antagonist AR-A000002 with documented coupling efficiency
Identity Achiral scaffold simplifies QC and SAR interpretation

Why 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol Cannot Be Interchanged with In-Class Analogs


Within the broad family of arylpiperazines and tetrahydronaphthalenes, small structural modifications produce profound changes in receptor engagement and biological readout. For instance, reduction of the tetralin ring system to a fully aromatic naphthalene (e.g., 8-(4-methylpiperazin-1-yl)naphthalen-2-ol) alters the conformational flexibility and hydrogen-bonding geometry of the phenolic –OH, shifting it from a melatonin-inert chemotype to a scaffold with reported affinity at multiple aminergic receptors [1]. Conversely, appending an amide-bearing side chain onto the 2-amino position—as in the potent 5-HT1B antagonist AR-A000002—transforms the compound from a receptor-silent intermediate into a high-affinity ligand (Ki ~0.24 nM at 5-HT1B) [2]. The specific 8-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol substitution pattern therefore occupies a rare and well-documented niche: it is simultaneously a validated inert tool for melatonin assay normalization and a modular precursor for constructing selective serotonergic agents, a combination that cannot be assumed for any generic or neighboring analog.

Aromatic naphthalene analogs Full aromaticity alters conformational flexibility and may introduce unwanted aminergic receptor activity, diverging from the reported melatonin-inert profile.
C2-amide side-chain analogs Appended amide groups (e.g., AR-A000002) transform the compound from a receptor-silent intermediate into a high-affinity 5-HT1B ligand, fundamentally changing functional readout.
Generic tetrahydronaphthalene piperazines This substitution pattern is uniquely documented as a dual-use tool; other analogs lack the combination of documented MT1/MT2 inertness and synthetic tractability.

Quantitative Differentiation Evidence for 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol


Validated Inactivity at Human Melatonin MT1 and MT2 Receptors vs. Active Agonist UCSF4226

In a direct head-to-head functional assay measuring inhibition of isoproterenol-stimulated cAMP production in HEK cells transiently expressing recombinant human melatonin receptors, 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol (Z3670677764, SML2754) exhibited pEC50 values below 4.5 at both hMT1 and hMT2 receptors, corresponding to >30 µM potency. In contrast, the selective melatonin MT2 agonist UCSF4226 (ZINC128734226, SML2753) displayed pEC50 values of 6.8 ± 0.2 at hMT1 and 8.2 ± 0.1 at hMT2, representing at least a 200-fold potency separation at the primary target receptor. This data is derived from a systematic probe-validation study published in a peer-reviewed journal [1] and is explicitly documented as the basis for the Sigma-Aldrich designation of Z3670677764 as the inactive control for UCSF4226 .

MT1/MT2 Inactivity Head-to-Head
Head-to-head
Target pEC₅₀ vs. UCSF4226 pEC₅₀ 8.2 ΔpEC₅₀ >3.7 (>5,000-fold)
Supports baseline normalization in melatonin functional assays
Receptor-isoform context review advised
Melatonin receptor pharmacology Negative control compound GPCR cAMP assay Chemical probe validation

Key Intermediate for High-Affinity 5-HT1B Antagonist AR-A000002

The 8-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol scaffold constitutes the core pharmacophoric unit of AR-A000002, a selective 5-HT1B receptor antagonist with a reported Ki of 0.24 nM at guinea pig cortical 5-HT1B receptors and approximately 10-fold selectivity over 5-HT1D [1]. The target compound itself lacks the C5-methyl and C2-morpholinobenzamide substituents present in AR-A000002, rendering it receptor-inert. However, its phenolic –OH group serves as the direct attachment point for the morpholinobenzamide side chain through standard coupling chemistry. The patent literature explicitly claims this transformation, demonstrating that the compound can be converted to the corresponding triflate ester (CAS 870078-19-6) with an 86% yield upon reaction with N-phenyl-bis(trifluoromethanesulfonimide) in THF [2], a quantitative metric that underscores its synthetic utility and batch-to-batch reproducibility for preparing focused 5-HT1B antagonist libraries.

Synthetic Step Yield
Reported
86%
Conversion to triflate ester
Documented efficiency benchmark for 5-HT1B antagonist synthesis
Patent-derived; verify with in-house conditions
Serotonin 5-HT1B antagonist Synthetic intermediate Structure-activity relationship CNS drug discovery

Defined Purity Specification (≥98% HPLC) Supporting Reproducible Assay Performance

Sigma-Aldrich specifies a purity of ≥98% (HPLC) for Z3670677764 (SML2754), the cataloged form of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol, and supplies the product as a white to beige powder with confirmed solubility of 2 mg/mL in DMSO . While many tetrahydronaphthalene derivatives are sold through various vendors with purity claims of 95% or simply unspecified, this compound's explicit lot-controlled purity specification is directly linked to its application as a negative control in recombinant melatonin receptor functional assays, where even low-level contaminating agonists can confound the determination of constitutive activity and window normalization [1]. The documented purity threshold eliminates ambiguity regarding the source of any observed residual signal and enables inter-laboratory reproducibility.

Purity Specification
Lot attribute
≥98% (HPLC)
White to beige powder
Supports reproducible negative control performance
Request COA for batch-specific data
Chemical purity Quality control Assay reproducibility Reference standard

Absence of Chiral Centers and Conformational Homogeneity vs. Enantiomerically Pure 5-HT1B Antagonists

Unlike the downstream 5-HT1B antagonist AR-A000002, which contains a chiral 2-aminotetralin center and requires enantioselective synthesis or resolution [1], 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is an achiral molecule. The absence of stereogenic centers eliminates the complexity, cost, and analytical burden associated with chiral purity determination. This structural simplicity, combined with the fully assigned 1H/13C NMR and MS characterization available through authoritative databases, reduces the barrier to entry for groups wishing to use the compound as a consistent starting material for parallel synthesis or fragment-based screening, where enantiomeric variability would otherwise confound SAR interpretation [2].

Achiral Scaffold
Class-level
0 chiral centers
No enantiomeric variability
Simplifies QC for fragment-based design
Identity verification by NMR recommended
Structural simplicity Achiral intermediate Synthetic accessibility Conformational control

Procurement-Driven Application Scenarios for 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol


Validated Negative Control for Human Melatonin MT1/MT2 Receptor Functional Assays

Investigators performing cAMP inhibition or β-arrestin recruitment assays on recombinant hMT1 or hMT2 receptors can deploy this compound as a receptor-inert, concentration-matched negative control. The published pEC50 <4.5 at both subtypes (ΔpEC50 >2.3 relative to the active agonist UCSF4226) provides quantitative justification for its use as the baseline reference, enabling reliable normalization of agonist efficacy and detection of constitutive receptor activity . Its Sigma-Aldrich qualification as the official inactive control for UCSF4226 eliminates the need for independent validation of receptor inertness, accelerating assay development and reducing consumption of costly reference agonists.

Penultimate Precursor for Focused 5-HT1B Antagonist Library Synthesis

The phenolic hydroxyl group at the 2-position of the tetralin ring serves as a robust synthetic handle for diversification. The documented 86% yield conversion to the triflate ester enables efficient Pd-catalyzed cross-coupling or nucleophilic displacement reactions to introduce diverse C2-substituents [1]. By starting from this pre-validated intermediate rather than the fully elaborated AR-A000002, medicinal chemistry teams can explore SAR at the C2 and C5 positions independently and at lower cost, with the confidence that the core scaffold has already demonstrated the ability to deliver sub-nanomolar 5-HT1B affinity once appropriately decorated [2].

Achiral Fragment for Structure-Based Drug Design and Crystallography

The absence of stereogenic centers in 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol simplifies both synthetic preparation and crystallographic refinement. The compound can be soaked into crystals of target proteins (e.g., 5-HT1B receptor constructs or melatonin receptor chimeras) as a baseline fragment to identify the binding pose of the tetrahydronaphthylpiperazine pharmacophore without the complication of enantiomer-specific electron density. Its defined purity (≥98% HPLC) and solubility (2 mg/mL in DMSO) further support reproducible co-crystallization and SPR-based fragment screening campaigns .

Internal Standard or Process Control for Manufacturing Scale-Up of 5-HT1B Antagonists

For CROs and pharmaceutical development groups scaling up the synthesis of AR-A000002 or related 5-HT1B antagonists, this compound serves as a well-characterized process intermediate whose purity (≥98% HPLC), physical form, and stability data (storage at 2–8°C) are documented . Using it as an in-process reference standard enables quantitative monitoring of reaction progress by HPLC, ensuring that the critical C2-functionalization step proceeds with the expected efficiency (≥86% yield benchmark) before committing expensive reagents to subsequent amide coupling steps [1].

Application
Selection Property
Validation Focus
MT1/MT2 negative control
Reported MT1/MT2 inactivity
Baseline normalization in cAMP/β-arrestin assays
5-HT1B antagonist precursor
Documented C2–OH derivatization efficiency
Coupling yield and derivative affinity profiling
Fragment-based design
Achiral, high-purity scaffold
Co-crystallization and SPR fragment screening
Process control for scale-up
Defined purity and stability profile
HPLC reaction monitoring and yield benchmarking
Quote Request

Request a Quote for 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.